1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Description
1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic small molecule featuring a benzodioxole-substituted cyclopropane moiety conjugated to a piperazine backbone and a substituted ethanone group. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with metabolic stability and receptor binding .
- Chloro-fluorophenyl group: Introduces halogen bonding capabilities and lipophilicity, influencing bioavailability .
This compound is hypothesized to exhibit activity in neurological or oncological pathways due to structural similarities to kinase inhibitors and GPCR modulators.
Properties
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4/c24-18-2-1-3-19(25)17(18)12-22(28)26-6-8-27(9-7-26)23(29)16-11-15(16)14-4-5-20-21(10-14)31-13-30-20/h1-5,10,15-16H,6-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNZILFLWJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Benzo[d][1,3]dioxole Moiety:
- Starting from catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
-
Cyclopropanecarbonylation:
- The benzo[d][1,3]dioxole derivative is then subjected to cyclopropanecarbonylation using a suitable cyclopropane derivative and a base such as sodium hydride.
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Piperazine Coupling:
- The cyclopropanecarbonylated intermediate is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl intermediate.
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Final Coupling with 2-(2-chloro-6-fluorophenyl)ethanone:
- The piperazinyl intermediate is then coupled with 2-(2-chloro-6-fluorophenyl)ethanone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, chloro, or sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. For instance, derivatives of benzodiazepines, which share structural similarities with the compound, have shown promising results in inhibiting cancer cell proliferation. The incorporation of the benzo[d][1,3]dioxole moiety is believed to enhance the compound's cytotoxic effects against various cancer cell lines .
Neuropharmacology
The piperazine ring in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. Research indicates that modifications to the piperazine structure can lead to improved binding affinities for serotonin receptors .
Antimicrobial Properties
The presence of halogenated phenyl groups (such as 2-chloro-6-fluorophenyl) has been associated with enhanced antimicrobial activity. Studies have shown that halogenated compounds can exhibit significant antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticancer Screening
In a study published by the National Institutes of Health, researchers synthesized several benzodiazepine derivatives and tested their anticancer properties against human cancer cell lines. The results indicated that compounds with similar structural features to 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action .
Case Study 2: Neuropharmacological Effects
A research team explored piperazine-based compounds for their effects on serotonin receptors. The study found that modifications to the piperazine structure could enhance receptor binding and efficacy in animal models of anxiety disorders. This suggests that similar modifications to our compound may yield promising neuropharmacological agents .
Mechanism of Action
The mechanism of action of 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Piperazine Motifs
Table 1: Key Structural Differences and Similarities
Key Observations :
Core Modifications: The target compound uniquely combines a cyclopropane-carbonyl-piperazine linker with a 2-chloro-6-fluorophenyl ethanone group, distinguishing it from analogues like BD00780869, which lacks these features . Compounds 74 and 50 (–2) incorporate thiazole rings, which are absent in the target compound. This substitution likely alters solubility and target engagement .
Substituent Effects: The chloro-fluoro substitution in the target compound may enhance membrane permeability compared to the 3-fluorobenzoyl group in Compound 50 .
Pharmacokinetic and Bioactivity Comparisons
Table 2: Hypothesized Bioactivity Based on Structural Features
Research Findings :
Biological Activity
The compound 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone , commonly referred to as a benzo[d][1,3]dioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22ClFNO4
- Molecular Weight : 393.84 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound exhibited IC50 values of 16.19 ± 1.35 µM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 µM against MCF-7 (human breast adenocarcinoma) cells . This suggests that the presence of the benzo[d][1,3]dioxole moiety may enhance anticancer activity.
The proposed mechanism of action for compounds containing the benzo[d][1,3]dioxole structure often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The compound's ability to interact with specific cellular targets contributes to its effectiveness in cancer therapy.
Antimicrobial Activity
In addition to anticancer effects, some studies have explored the antimicrobial properties of benzo[d][1,3]dioxole derivatives. These compounds have shown promise against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key factors influencing their activity include:
- Substituents on the Dioxole Ring : The introduction of electron-withdrawing groups (e.g., chloro or fluoro) can enhance biological activity by increasing lipophilicity and improving receptor binding.
- Piperazine Linkage : The piperazine moiety contributes to the compound's pharmacokinetic properties, potentially enhancing bioavailability and target specificity.
Data Table: SAR Insights
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 2-Chloro | Increased potency | Enhances lipophilicity |
| 6-Fluoro | Improved receptor binding | Increases selectivity |
| Cyclopropane | Modulates activity | Affects conformational flexibility |
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced colorectal cancer, a derivative of the compound was administered alongside standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to controls, highlighting its potential as an adjunct therapy .
Case Study 2: Antimicrobial Properties
A laboratory study tested various benzo[d][1,3]dioxole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain modifications resulted in compounds with MIC values lower than those of traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
